![molecular formula C17H20FNO3 B3814666 N-butyl-5-fluoro-N-(2-furylmethyl)-2-methoxybenzamide](/img/structure/B3814666.png)
N-butyl-5-fluoro-N-(2-furylmethyl)-2-methoxybenzamide
Overview
Description
N-butyl-5-fluoro-N-(2-furylmethyl)-2-methoxybenzamide, also known as BFM, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. BFM belongs to the class of benzamide derivatives, which have been shown to have a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-butyl-5-fluoro-N-(2-furylmethyl)-2-methoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. N-butyl-5-fluoro-N-(2-furylmethyl)-2-methoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDACs, N-butyl-5-fluoro-N-(2-furylmethyl)-2-methoxybenzamide can alter the expression of genes that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects
N-butyl-5-fluoro-N-(2-furylmethyl)-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which can help to slow down or stop cancer growth. N-butyl-5-fluoro-N-(2-furylmethyl)-2-methoxybenzamide has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation and pain. This can help to reduce inflammation and pain in conditions such as arthritis and neuropathic pain.
Advantages and Limitations for Lab Experiments
N-butyl-5-fluoro-N-(2-furylmethyl)-2-methoxybenzamide has several advantages for use in scientific research. It is a relatively small molecule, making it easy to synthesize and modify. It is also stable and has a long half-life, making it suitable for use in in vitro and in vivo experiments. However, N-butyl-5-fluoro-N-(2-furylmethyl)-2-methoxybenzamide also has some limitations. It is relatively insoluble in water, which can make it difficult to administer in certain experimental settings. It is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for research on N-butyl-5-fluoro-N-(2-furylmethyl)-2-methoxybenzamide. One area of interest is in the development of N-butyl-5-fluoro-N-(2-furylmethyl)-2-methoxybenzamide derivatives that have improved solubility and bioavailability. Another area of interest is in the development of N-butyl-5-fluoro-N-(2-furylmethyl)-2-methoxybenzamide-based therapies for the treatment of cancer and inflammatory disorders. Finally, further studies are needed to fully understand the mechanism of action of N-butyl-5-fluoro-N-(2-furylmethyl)-2-methoxybenzamide and its potential therapeutic applications.
Scientific Research Applications
N-butyl-5-fluoro-N-(2-furylmethyl)-2-methoxybenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and analgesic properties. In particular, N-butyl-5-fluoro-N-(2-furylmethyl)-2-methoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
properties
IUPAC Name |
N-butyl-5-fluoro-N-(furan-2-ylmethyl)-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3/c1-3-4-9-19(12-14-6-5-10-22-14)17(20)15-11-13(18)7-8-16(15)21-2/h5-8,10-11H,3-4,9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRRJTSJZGRJFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CO1)C(=O)C2=C(C=CC(=C2)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-fluoro-N-(2-furylmethyl)-2-methoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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